An In-Depth Technical Guide to the Structure Elucidation of 5-Chloropyridine-2-Carboxylic Acid
An In-Depth Technical Guide to the Structure Elucidation of 5-Chloropyridine-2-Carboxylic Acid
This guide provides a comprehensive, field-proven framework for the definitive structure elucidation of 5-chloropyridine-2-carboxylic acid. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond simple data reporting. It details the strategic integration of modern analytical techniques, emphasizing the causal logic behind experimental choices to construct a self-validating system for structural confirmation and purity assessment.
5-Chloropyridine-2-carboxylic acid is a pivotal building block in the synthesis of pharmaceuticals and agrochemicals, notably as a precursor for herbicides, fungicides, and drugs with anti-inflammatory or antimicrobial properties.[1] Its precise molecular structure is fundamental to its reactivity and biological activity. Therefore, unambiguous characterization is a non-negotiable prerequisite for its use in any research or development pipeline.
Physicochemical Profile and Synthesis Overview
A foundational step in characterization is understanding the compound's basic properties and origin. The material is typically a white crystalline powder.[1] A common and efficient synthesis route involves the hydrolysis of 5-chloro-2-cyanopyridine under basic conditions, followed by acidification to precipitate the desired carboxylic acid.[2]
Table 1: Key Physicochemical Properties of 5-Chloropyridine-2-Carboxylic Acid
| Property | Value | Source |
| Molecular Formula | C₆H₄ClNO₂ | [1] |
| Molecular Weight | 157.56 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 166-171 °C | [2] |
| CAS Number | 86873-60-1 | [1][2] |
The synthesis workflow provides the context for potential impurities, which informs the subsequent analytical strategy.
Caption: Integrated workflow for the structure elucidation and purity assessment of a target molecule.
Part I: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Structural Blueprint
NMR is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. We utilize both ¹H and ¹³C NMR to map out the complete carbon-hydrogen framework.
Caption: Structure of 5-chloropyridine-2-carboxylic acid with numbering for NMR assignments.
¹H NMR Analysis: Probing the Proton Environment
The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region and one highly deshielded signal for the carboxylic acid proton.
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Causality: The electron-withdrawing nature of the nitrogen atom, the carboxylic acid group, and the chlorine atom deshields the ring protons, shifting them downfield. The precise position is determined by the combined inductive and resonance effects of these substituents. The carboxylic acid proton is exceptionally deshielded due to its acidic nature and participation in hydrogen bonding. [3] Table 2: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton (Position) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| -COOH | ~13.0 - 14.0 | broad singlet | - | 1H | Highly deshielded acidic proton; signal disappears on D₂O exchange. [3] |
| H-6 | ~8.60 | doublet (d) | J ≈ 2.5 Hz | 1H | Ortho to nitrogen and meta to chlorine. Deshielded. Small meta-coupling to H-4. |
| H-4 | ~8.15 | doublet of doublets (dd) | J ≈ 8.5, 2.5 Hz | 1H | Ortho to chlorine, meta to both nitrogen and COOH. Large ortho-coupling to H-3, small meta-coupling to H-6. |
| H-3 | ~7.80 | doublet (d) | J ≈ 8.5 Hz | 1H | Ortho to COOH and meta to chlorine. Least deshielded of the ring protons. Large ortho-coupling to H-4. |
¹³C NMR Analysis: Mapping the Carbon Skeleton
The ¹³C NMR spectrum will display six unique signals, as all carbon atoms are in chemically distinct environments.
-
Causality: The electronegative substituents (N, O, Cl) cause significant downfield shifts for the carbons they are attached to or are near. The carbonyl carbon of the carboxylic acid is characteristically found far downfield (160-180 ppm). [3][4] Table 3: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon (Position) | Predicted δ (ppm) | Rationale |
| C-2 (C-COOH) | ~150 | Attached to both nitrogen and the carboxylic acid group. |
| C-6 | ~148 | Attached to nitrogen, ortho to the chlorine. |
| C-4 | ~140 | Meta to nitrogen and COOH, ortho to chlorine. |
| C-5 (C-Cl) | ~135 | Directly attached to the electron-withdrawing chlorine atom. |
| C-3 | ~125 | Least influenced by the electron-withdrawing groups. |
| C=O | ~165 | Characteristic chemical shift for a carboxylic acid carbonyl carbon. [3] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~10-15 mg of the dried compound into a clean NMR tube.
-
Dissolution: Add ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical as it effectively solubilizes the polar carboxylic acid and shifts the residual water peak away from the analyte signals.
-
Homogenization: Vortex the sample for 30 seconds to ensure complete dissolution. A clear, particulate-free solution is required.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a 400 MHz (or higher) spectrometer. Standard parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
Acquire a proton-decoupled ¹³C NMR spectrum on the same instrument. Due to the lower sensitivity of the ¹³C nucleus, ~1024 scans are typically required for a good signal-to-noise ratio.
-
-
Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO signal (δ 2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ septet (δ 39.52 ppm).
Part II: Infrared (IR) Spectroscopy – Functional Group Fingerprinting
IR spectroscopy provides rapid and definitive confirmation of the key functional groups present in the molecule. It is an essential corroborative technique.
-
Causality: Molecular bonds vibrate at specific frequencies. When irradiated with infrared light, a bond will absorb energy at its characteristic frequency, resulting in a peak in the IR spectrum. The position and shape of this peak are diagnostic of the bond type and its chemical environment.
Table 4: Characteristic IR Absorption Bands for 5-Chloropyridine-2-Carboxylic Acid
| Functional Group | Absorption Range (cm⁻¹) | Appearance | Rationale |
| O-H (Carboxylic Acid) | 2500 - 3300 | Very broad, strong | Characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer. [3][5] |
| C=O (Carbonyl) | 1710 - 1760 | Strong, sharp | The C=O stretch of the carboxylic acid. The exact position depends on hydrogen bonding. [4] |
| C=C / C=N (Aromatic) | 1400 - 1600 | Medium, multiple bands | Vibrations of the pyridine ring. |
| C-Cl (Chloroalkane) | 700 - 850 | Medium to strong | C-Cl stretching vibration. |
Experimental Protocol: FTIR Spectroscopy (KBr Pellet)
-
Sample Preparation: Grind a small amount (~1-2 mg) of the crystalline sample with ~100-150 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a thin, transparent or translucent KBr pellet.
-
Background Collection: Place the empty pellet holder in the FTIR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Analysis: Place the KBr pellet containing the sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹. [6]---
Part III: Mass Spectrometry (MS) – Molecular Weight and Fragmentation Analysis
Mass spectrometry provides the exact molecular weight and offers structural insights through the analysis of fragmentation patterns.
-
Causality: In the mass spectrometer, the molecule is ionized and converted into a gas-phase ion. For 5-chloropyridine-2-carboxylic acid, the most critical feature is the presence of chlorine, which has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic M+ and M+2 isotopic pattern with an approximate 3:1 intensity ratio for all chlorine-containing fragments, serving as a powerful diagnostic tool.
Caption: Predicted major fragmentation pathways for 5-chloropyridine-2-carboxylic acid in MS.
Table 5: Predicted Mass Spectrometry Fragments (EI or ESI+)
| m/z Value | Identity | Rationale |
| 157 / 159 | [M]⁺˙ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom. |
| 140 / 142 | [M-OH]⁺ | Loss of the hydroxyl radical from the carboxylic acid. |
| 122 | [M-Cl]⁺ | Loss of the chlorine radical. This fragment will not have a Cl isotopic pattern. |
| 112 / 114 | [M-COOH]⁺ | Decarboxylation, loss of the carboxyl radical. [7] |
Experimental Protocol: LC-MS (ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to ~10 µg/mL with the mobile phase.
-
Instrumentation: Use a High-Performance Liquid Chromatograph coupled to a mass spectrometer with an Electrospray Ionization (ESI) source.
-
Analysis Conditions:
-
Chromatography: A short C18 column can be used for sample introduction. A typical mobile phase is a gradient of water and acetonitrile with 0.1% formic acid to promote ionization.
-
MS (Positive Ion Mode): Set the ESI source to positive ion mode. Acquire data in a full scan mode over a mass range of m/z 50-300. Key parameters to optimize include capillary voltage, cone voltage, and desolvation gas temperature and flow.
-
-
Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak [M+H]⁺ (m/z 158/160) and its isotopic signature. Examine the spectrum for the key fragment ions predicted in Table 5.
Part IV: High-Performance Liquid Chromatography (HPLC) – The Final Purity Verdict
While spectroscopic methods confirm the structure, they are not inherently quantitative for purity unless extensive calibration is performed. HPLC is the gold standard for assessing the purity of the synthesized material and identifying any potential process-related impurities or degradation products. [8]
-
Causality: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (e.g., a C18 column) and a liquid mobile phase. [9]By using a detector like a UV-Vis spectrophotometer, each separated component appears as a peak in the chromatogram. The area of the main peak relative to the total area of all peaks provides a quantitative measure of purity.
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: Accurately prepare a solution of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile/water) at a concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter to remove any particulates.
-
HPLC System & Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. (TFA is a strong ion-pairing agent that ensures sharp peak shapes for acids).
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate the purity by dividing the peak area of 5-chloropyridine-2-carboxylic acid by the total peak area of all components, expressed as a percentage.
Conclusion: A Unified Structural Confirmation
The definitive structure elucidation of 5-chloropyridine-2-carboxylic acid is achieved not by a single piece of data, but by the seamless integration of orthogonal analytical evidence. The NMR data provides the unequivocal carbon-hydrogen framework and atom connectivity. IR spectroscopy confirms the presence of the critical carboxylic acid and chloro-aromatic functionalities. Mass spectrometry validates the molecular weight and elemental composition (via the chlorine isotopic pattern). Finally, HPLC provides a quantitative measure of purity, ensuring the material is suitable for its intended downstream application. This multi-faceted, self-validating approach represents the benchmark for scientific rigor in chemical characterization.
References
-
Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (URL: [Link])
-
Synthesis, Structural Elucidation and Pharmacological Applications of Cu(II) Heteroleptic Carboxylates - MDPI. (URL: [Link])
-
Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing). (URL: [Link])
- WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents - Google P
-
5-Chloro-2-picolinic acid | C6H4ClNO2 | CID 2762872 - PubChem. (URL: [Link])
-
HPLC Separation of Pyridinecarboxylic Acids - SIELC Technologies. (URL: [Link])
-
Synthesis, Spectroscopic Characterization, and In Vitro Antimicrobial Studies of Pyridine-2-Carboxylic Acid N′-(4-Chloro-Benzoyl)-Hydrazide and Its Co(II), Ni(II), and Cu(II) Complexes - ResearchGate. (URL: [Link])
-
HPLC Methods for analysis of 4-Pyridinecarboxylic acid - HELIX Chromatography. (URL: [Link])
-
Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria | Langmuir - ACS Publications. (URL: [Link])
-
2-Pyridinecarboxylic acid, 5-nitro- - the NIST WebBook. (URL: [Link])
- 5 Combination of 1H and 13C NMR Spectroscopy. (URL: not a direct link, likely a textbook chapter)
-
Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution - Canadian Science Publishing. (URL: [Link])
-
Characterization of two hydroxytrichloropicolinic acids: Application of the one-bond chlorine-isotope effect in 13C NMR | Request PDF - ResearchGate. (URL: [Link])
-
PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE - YouTube. (URL: [Link])
-
20.8 Spectroscopy of Carboxylic Acids and Nitriles - NC State University Libraries. (URL: [Link])
-
Introduction to IR Spectroscopy - Carboxylic Acids. - YouTube. (URL: [Link])
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 5-Chloropyridine-2-carboxylic acid | 86873-60-1 [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. m.youtube.com [m.youtube.com]
- 6. 5-Chloro-2-picolinic acid | C6H4ClNO2 | CID 2762872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 9. helixchrom.com [helixchrom.com]
